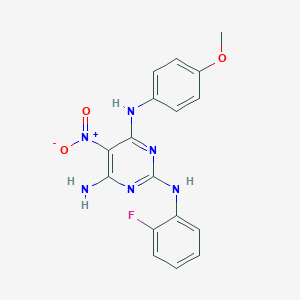![molecular formula C24H19FN4O3S B356395 1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 844663-99-6](/img/structure/B356395.png)
1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenylsulfonyl group, and a pyrroloquinoxaline core
Vorbereitungsmethoden
The synthesis of 1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrroloquinoxaline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrroloquinoxaline intermediate.
Attachment of the methoxyphenylsulfonyl group: This can be accomplished through a sulfonylation reaction using a methoxyphenylsulfonyl chloride reagent.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to particular proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine can be compared with other similar compounds, such as:
1-(4-fluorobenzyl)-4-(methylsulfonylmethyl)pyridinium chloride: This compound shares the fluorobenzyl group but has a different core structure and functional groups.
4-[(4-fluorobenzyl)oxy]benzaldehyde: This compound also contains the fluorobenzyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
844663-99-6 |
|---|---|
Molekularformel |
C24H19FN4O3S |
Molekulargewicht |
462.5g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C24H19FN4O3S/c1-32-17-10-12-18(13-11-17)33(30,31)22-21-24(28-20-5-3-2-4-19(20)27-21)29(23(22)26)14-15-6-8-16(25)9-7-15/h2-13H,14,26H2,1H3 |
InChI-Schlüssel |
QRKPSYJWBOMCGF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=C(C=C5)F)N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=C(C=C5)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-1,3-diphenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B356313.png)
![9,15-dimethyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),5,8,10,13(18)-pentaene-3-thione](/img/structure/B356318.png)
![14-[2-(diethylamino)ethyl]-5,5-dimethyl-13-propyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B356319.png)
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B356320.png)



![4-{1-[(2,2-dichlorocyclopropyl)methyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone](/img/structure/B356326.png)
![6-imino-N-(2-methoxyethyl)-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B356327.png)
![1-(4-Fluorophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356331.png)

![7-benzyl-6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B356333.png)
![7-(furan-2-ylmethyl)-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B356334.png)
![[5-(1,3-benzodioxol-5-yl)-8-methyl-5,7,9,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,10,12,14-heptaen-3-yl] acetate](/img/structure/B356335.png)
